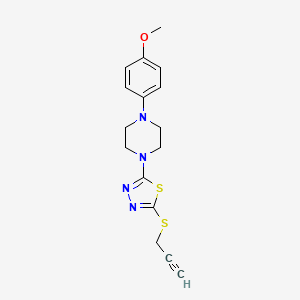

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole

Description

Introduction to 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole

Structural Classification and Nomenclature

The molecular architecture of this compound (CAS 1105252-40-1) integrates three distinct structural domains. At its core lies the 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. Position 2 of this ring is substituted with a 4-(4-methoxyphenyl)piperazine group, while position 5 bears a prop-2-yn-1-ylthio (propargylthio) chain.

The IUPAC name systematically describes this arrangement:

- 1,3,4-Thiadiazole serves as the parent heterocycle.

- 2-(4-(4-Methoxyphenyl)piperazin-1-yl) denotes the piperazine substituent at position 2, where the piperazine’s nitrogen atom connects to the thiadiazole. The para-methoxyphenyl group attaches to the piperazine’s distal nitrogen.

- 5-(prop-2-yn-1-ylthio) specifies the sulfur-linked propargyl group at position 5.

Key molecular characteristics include:

| Property | Value |

|---|---|

| Molecular formula | C$${16}$$H$${18}$$N$${4}$$OS$${2}$$ |

| Molecular weight | 346.47 g/mol |

| SMILES notation | C#CCSC1=NN=C(N2CCN(C3=CC=CC=C3OC)CC2)S1 |

The propargylthio group introduces a reactive alkyne functionality capable of participating in click chemistry reactions, while the piperazine moiety enhances water solubility through its basic nitrogen atoms.

Historical Development of Thiadiazole-Piperazine Hybrid Compounds

The convergence of thiadiazole and piperazine chemistry traces back to the mid-20th century, when researchers began exploring heterocyclic hybrids to overcome limitations of single-scaffold drug candidates. Early work focused on:

- Thiadiazole optimization : Studies in the 1950s–1970s established 1,3,4-thiadiazoles as privileged structures in antimicrobial and anticancer agents, with methotrexate analogs demonstrating thymidylate synthase inhibition.

- Piperazine integration : By the 1980s, piperazine emerged as a versatile linker and solubility-enhancing group, featured in antipsychotics (e.g., trifluoperazine) and antidepressants.

The specific combination of 1,3,4-thiadiazole with substituted piperazines gained prominence in the early 2000s. Seminal work by Yang (2012) demonstrated that cinnamic acid derivatives bearing 1,3,4-thiadiazole-piperazine hybrids exhibited potent tubulin polymerization inhibition (IC$$_{50}$$ = 1.16 μg/mL). Parallel developments saw piperazine-thiadiazole conjugates targeting microbial pathogens, leveraging the piperazine’s ability to penetrate bacterial membranes.

The introduction of propargylthio substituents represents a more recent innovation (post-2010), capitalizing on:

Significance in Medicinal Chemistry and Drug Discovery

This compound epitomizes three key drug design strategies:

Pharmacophore Hybridization

The 1,3,4-thiadiazole core serves as a bioisostere for pyrimidine nucleotides, enabling interference with DNA replication and repair processes. When combined with the piperazine moiety—a known modulator of neurotransmitter receptors and ion channels—the hybrid structure may exhibit dual mechanisms of action. For instance, piperazine-containing thiadiazoles have shown:

- 84% inhibition of Mycobacterium tuberculosis at 6.25 μg/mL

- Submicromolar activity against Plasmodium falciparum (EC$$_{50}$$ = 102 nM)

Targeted Protein Interactions

Docking studies of analogous compounds reveal three potential binding modes:

- Thiadiazole-ring interactions : π-Stacking with aromatic residues in enzyme active sites

- Piperazine coordination : Hydrogen bonding via terminal nitrogen atoms

- Propargylthio reactivity : Covalent modification of cysteine thiols or metal ion chelation

For example, the propargylthio group in related thiadiazoles forms π-cation interactions with lysine residues in colchicine-binding sites, stabilizing tubulin-inhibitor complexes.

ADME Optimization

Structural features addressing pharmacokinetic challenges include:

- Piperazine basicity : Improves aqueous solubility (predicted LogP = 2.1)

- Methoxy group : Enhances membrane permeability through lipophilic interactions

- Propargylthio moiety : Resists oxidative metabolism compared to methylthio groups

Ongoing research explores this compound’s potential against:

Properties

IUPAC Name |

2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-prop-2-ynylsulfanyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS2/c1-3-12-22-16-18-17-15(23-16)20-10-8-19(9-11-20)13-4-6-14(21-2)7-5-13/h1,4-7H,8-12H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTTJFYLPWWFSAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Piperazine Moiety: The piperazine ring can be introduced by reacting the thiadiazole intermediate with 4-methoxyphenylpiperazine in the presence of a suitable base.

Attachment of the Prop-2-yn-1-ylthio Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the thiadiazole ring or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry: The compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Biology: It can be used as a molecular probe to study biological pathways and interactions, particularly those involving sulfur and nitrogen-containing heterocycles.

Material Science: The compound’s unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or modulation of biological processes. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Functional Group Variations

The activity of 1,3,4-thiadiazole derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Pharmacological and Mechanistic Insights

- Anticonvulsant Activity : The 4-methoxyphenylpiperazine group in the target compound mirrors Epimidin’s structure, which interacts with serotonin/dopamine receptors to suppress seizures . In contrast, benzothiazole-linked thiadiazoles () achieve 100% efficacy in maximal electroshock (MES) models, suggesting that bulky hydrophobic domains enhance blood-brain barrier penetration .

- Cytotoxic Potential: The propynylthio group may offer improved metabolic stability over halogenated analogs (e.g., ), which degrade faster due to hydrolytic susceptibility. However, the absence of electron-withdrawing groups (e.g., -F, -Cl) could reduce DNA intercalation efficacy .

- Antifungal Activity : Unlike compound 6a (), which relies on pyrimidine-oxygen bonding for fungal inhibition, the target compound’s alkyne group may facilitate covalent interactions with fungal enzymes .

Molecular Docking and Structure-Activity Relationships (SAR)

- Receptor Binding : Docking studies () suggest that the piperazine moiety in the target compound could form hydrogen bonds with catalytic residues in enzyme active sites, akin to Epimidin’s interactions with GABA receptors .

Biological Activity

The compound 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(prop-2-yn-1-ylthio)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a 1,3,4-thiadiazole ring system, which is known for its broad spectrum of biological activities. The presence of the piperazine moiety and the propynylthio group enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial activity. For instance:

- A study demonstrated that derivatives of 1,3,4-thiadiazole showed effectiveness against various bacteria and fungi, including Staphylococcus aureus and Candida albicans .

- The specific compound has been evaluated for its potential to inhibit bacterial growth and showed promising results in preliminary tests.

Anticancer Activity

The anticancer potential of thiadiazole derivatives is notable:

- Thiadiazoles have been reported to exhibit cytotoxic effects against several cancer cell lines. For example, a series of derivatives were tested for their ability to induce apoptosis in cancer cells, with some demonstrating IC50 values comparable to established chemotherapeutics .

- The compound's mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Anti-inflammatory Effects

Thiadiazole derivatives have also been explored for their anti-inflammatory properties:

- Studies have indicated that certain thiadiazoles can inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This suggests that the compound may have potential applications in treating inflammatory diseases.

The biological activity of This compound may be attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The piperazine moiety can facilitate binding to various receptors involved in neurotransmission and inflammation.

- Enzyme Inhibition : The thiadiazole ring may act as a competitive inhibitor for enzymes involved in metabolic pathways.

- Synergistic Effects : The combination of different functional groups in this compound may lead to enhanced efficacy through synergistic interactions with other drugs or biological pathways.

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated a series of thiadiazole derivatives against E. coli and Pseudomonas aeruginosa. The tested compound showed an MIC value significantly lower than that of standard antibiotics .

- Cytotoxicity Assay : In vitro assays conducted on various cancer cell lines revealed that the compound induced significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent .

Comparative Analysis

| Activity Type | Compound Type | Efficacy Level |

|---|---|---|

| Antimicrobial | 1,3,4-Thiadiazole Derivatives | Moderate to High |

| Anticancer | Thiadiazole Derivatives | High (IC50 comparable to standards) |

| Anti-inflammatory | Thiadiazole Derivatives | Moderate |

Q & A

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Solvent | DMF or dichloromethane | Polar aprotic solvents enhance reactivity | |

| Temperature | Reflux (80–100°C) | Accelerates nucleophilic substitution | |

| Catalyst | Triethylamine (base) | Neutralizes HBr, drives reaction |

Q. Table 2. Key Spectral Data for Structural Confirmation

| Functional Group | NMR/IR Signature | Reference |

|---|---|---|

| 4-Methoxyphenyl | H NMR: δ 3.8 (s, OCH) | |

| Thiadiazole C=S | FT-IR: 1250 cm | |

| Piperazine N-CH | C NMR: δ 45–50 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.